5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O4/c1-4-30-15-7-9-18(31-5-2)16(11-15)24-21(28)19-20(23)27(26-25-19)12-13-10-14(22)6-8-17(13)29-3/h6-11H,4-5,12,23H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKCAMUPEYNNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Triazole compounds often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many triazoles inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : They may act as agonists or antagonists to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole compounds have been shown to inhibit cell growth in multiple cancer cell lines. The compound has demonstrated significant cytotoxicity against various cancer types:
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of cell wall synthesis or interference with nucleic acid synthesis.
Other Biological Activities
Beyond anticancer and antimicrobial effects, triazoles have been investigated for their potential in treating:
- Inflammatory Diseases : Certain triazoles have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Diabetes Management : Some derivatives are being studied for their role in glucose regulation and insulin sensitivity.
Study on Anticancer Efficacy
A comprehensive study evaluated the efficacy of several triazole derivatives, including the compound . The results indicated that it significantly reduced cell viability in multiple cancer types compared to standard treatments.
Study on Antimicrobial Properties
In a separate investigation, the compound was tested against a panel of bacterial strains. The results showed promising inhibitory effects, particularly against resistant strains, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the key considerations for synthesizing this triazole-carboxamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cycloaddition, substitution, and condensation. Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) for cycloaddition to ensure triazole ring formation .
- Catalysts : Copper(I) iodide or sodium ascorbate for azide-alkyne cycloaddition (Click chemistry) .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | NaN₃, Cu(I), 100°C | 65–75 |
| Substitution | 5-bromo-2-methoxybenzyl chloride, K₂CO₃ | 50–60 |
| Carboxamide coupling | EDC/HOBt, DMF, RT | 70–80 |
Methodological Tip : Use TLC and HPLC to monitor intermediates and optimize stoichiometry .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl, ethoxyphenyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
- X-ray crystallography : Resolve stereoelectronic effects of the triazole core and substituents .
- FT-IR : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
Data Interpretation Example : Discrepancies in NMR splitting patterns may indicate rotameric forms due to hindered rotation in the carboxamide moiety .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatives with improved bioactivity?
Apply factorial design to screen variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response variables : Yield, purity, enantiomeric excess (if applicable).
- Statistical tools : ANOVA and response surface modeling (RSM) to identify interactions .
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (Cu(I)) | 5–15 mol% | 10 mol% |
| Solvent | DMF/DCM | DMF |
Case Study : A Central Composite Design reduced reaction steps from 8 to 5 while maintaining >70% yield for fluorophenyl analogs .
Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., kinases, HDACs)?
- Molecular docking (AutoDock/Vina) : Simulate interactions with active sites (e.g., HDAC8: ∆G ≈ -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Corporate Hammett constants (σ) of substituents (e.g., electron-withdrawing bromine enhances kinase inhibition) .
Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays to resolve discrepancies .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or enzymatic assays?
- Hypothesis-driven approach :
Verify assay conditions (e.g., pH, cofactors for enzyme activity) .
Test metabolite stability (LC-MS/MS to detect degradation products) .
Evaluate off-target effects via kinome-wide profiling .
- Case Example : Inconsistent IC₅₀ values (~2 µM vs. >10 µM) in cancer cells were traced to differential expression of efflux transporters (e.g., P-gp) .
Q. What structural modifications enhance solubility without compromising target affinity?
- Strategies :
-
Introduce polar groups (e.g., morpholine, PEG chains) on the ethoxyphenyl moiety .
-
Replace bromine with trifluoromethyl to balance lipophilicity and metabolic stability .
Derivative logP Aqueous Solubility (µg/mL) Parent compound 3.8 12.5 PEG-modified 2.1 98.7 CF₃-substituted 3.5 45.3
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
